Cas no 81980-22-5 (bicyclo4.1.0heptane-7-carbaldehyde)

bicyclo4.1.0heptane-7-carbaldehyde 化学的及び物理的性質
名前と識別子
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- BICYCLO[4.1.0]HEPTANE-7-CARBALDEHYDE
- bicyclo4.1.0heptane-7-carbaldehyde
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- MDL: MFCD24139434
- インチ: 1S/C8H12O/c9-5-8-6-3-1-2-4-7(6)8/h5-8H,1-4H2
- InChIKey: MIOWCLFTUUSRGK-UHFFFAOYSA-N
- SMILES: O=CC1C2CCCCC21
計算された属性
- 精确分子量: 124.088815002g/mol
- 同位素质量: 124.088815002g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 119
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 17.1Ų
bicyclo4.1.0heptane-7-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-318579-0.5g |
bicyclo[4.1.0]heptane-7-carbaldehyde |
81980-22-5 | 95% | 0.5g |
$546.0 | 2023-09-05 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01073144-1g |
Bicyclo[4.1.0]heptane-7-carbaldehyde |
81980-22-5 | 95% | 1g |
¥12642.0 | 2024-04-18 | |
Enamine | EN300-318579-0.1g |
bicyclo[4.1.0]heptane-7-carbaldehyde |
81980-22-5 | 95% | 0.1g |
$241.0 | 2023-09-05 | |
Enamine | EN300-318579-1.0g |
bicyclo[4.1.0]heptane-7-carbaldehyde |
81980-22-5 | 95% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-318579-5.0g |
bicyclo[4.1.0]heptane-7-carbaldehyde |
81980-22-5 | 95% | 5.0g |
$3562.0 | 2023-02-24 | |
Chemenu | CM459250-250mg |
BICYCLO[4.1.0]HEPTANE-7-CARBALDEHYDE |
81980-22-5 | 95%+ | 250mg |
$611 | 2024-07-23 | |
Chemenu | CM459250-500mg |
BICYCLO[4.1.0]HEPTANE-7-CARBALDEHYDE |
81980-22-5 | 95%+ | 500mg |
$948 | 2024-07-23 | |
Chemenu | CM459250-1g |
BICYCLO[4.1.0]HEPTANE-7-CARBALDEHYDE |
81980-22-5 | 95%+ | 1g |
$1206 | 2024-07-23 | |
Enamine | EN300-318579-10g |
bicyclo[4.1.0]heptane-7-carbaldehyde |
81980-22-5 | 95% | 10g |
$3007.0 | 2023-09-05 | |
A2B Chem LLC | AW34098-1g |
BICYCLO[4.1.0]HEPTANE-7-CARBALDEHYDE |
81980-22-5 | 95% | 1g |
$771.00 | 2024-04-19 |
bicyclo4.1.0heptane-7-carbaldehyde 関連文献
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
bicyclo4.1.0heptane-7-carbaldehydeに関する追加情報
Bicyclo[4.1.0]heptane-7-carbaldehyde (CAS No. 81980-22-5): A Comprehensive Overview
Bicyclo[4.1.0]heptane-7-carbaldehyde (CAS No. 81980-22-5) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This compound, characterized by its bicyclic structure and aldehyde functional group, offers a wide range of applications and potential uses in various scientific and industrial domains.
The molecular structure of bicyclo[4.1.0]heptane-7-carbaldehyde is particularly noteworthy due to its inherent stability and reactivity. The bicyclic framework provides a rigid and well-defined scaffold, which can be exploited for the synthesis of complex molecules with precise spatial arrangements. The presence of the aldehyde group at the 7-position adds a reactive site that can undergo a variety of chemical transformations, making it a valuable intermediate in synthetic chemistry.
Recent research has highlighted the potential of bicyclo[4.1.0]heptane-7-carbaldehyde in the development of novel pharmaceuticals. Studies have shown that compounds derived from this scaffold exhibit promising biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of a series of bicyclo[4.1.0]heptane-7-carbaldehyde-based derivatives as potential inhibitors of protein-protein interactions (PPIs) involved in cancer progression.
In addition to its pharmaceutical applications, bicyclo[4.1.0]heptane-7-carbaldehyde has been explored for its use in materials science. The rigid and stable nature of the bicyclic structure makes it an attractive candidate for the development of advanced materials with tailored properties. Research in this area has focused on the synthesis of polymers and copolymers incorporating bicyclo[4.1.0]heptane-7-carbaldehyde units, which exhibit enhanced mechanical strength and thermal stability.
The synthetic accessibility of bicyclo[4.1.0]heptane-7-carbaldehyde has also been a subject of extensive investigation. Various synthetic routes have been developed to efficiently produce this compound on both small and large scales. One notable method involves the intramolecular Diels-Alder reaction followed by selective oxidation to introduce the aldehyde functionality. This approach not only provides high yields but also allows for easy functionalization at other positions on the bicyclic framework.
The environmental impact of chemical compounds is an increasingly important consideration in modern research and development. Studies have shown that bicyclo[4.1.0]heptane-7-carbaldehyde exhibits low toxicity and environmental persistence, making it a more sustainable choice compared to some traditional alternatives. This characteristic is particularly relevant in the context of green chemistry initiatives aimed at reducing the environmental footprint of chemical processes.
In conclusion, bicyclo[4.1.0]heptane-7-carbaldehyde (CAS No. 81980-22-5) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique molecular structure, synthetic accessibility, and diverse applications make it an exciting area of ongoing research and development. As new studies continue to uncover its full range of properties and uses, it is likely that bicyclo[4.1.0]heptane-7-carbaldehyde will play an increasingly important role in advancing our understanding and capabilities in organic chemistry, medicinal chemistry, and materials science.
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